1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- 1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 651331-74-7
VCID: VC16799677
InChI: InChI=1S/C32H47NO5S/c1-37-28-18-21-30(22-19-28)39(35,36)33-26-27(31-25-29(38-2)20-23-32(31)33)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-24-34/h18-23,25-26,34H,3-17,24H2,1-2H3
SMILES:
Molecular Formula: C32H47NO5S
Molecular Weight: 557.8 g/mol

1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

CAS No.: 651331-74-7

Cat. No.: VC16799677

Molecular Formula: C32H47NO5S

Molecular Weight: 557.8 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- - 651331-74-7

Specification

CAS No. 651331-74-7
Molecular Formula C32H47NO5S
Molecular Weight 557.8 g/mol
IUPAC Name 16-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]hexadecan-1-ol
Standard InChI InChI=1S/C32H47NO5S/c1-37-28-18-21-30(22-19-28)39(35,36)33-26-27(31-25-29(38-2)20-23-32(31)33)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-24-34/h18-23,25-26,34H,3-17,24H2,1-2H3
Standard InChI Key MDYVLXDGFQGDJO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCCCCCO

Introduction

Synthesis Pathway

The synthesis of 1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves multi-step organic reactions. While specific details for this compound are unavailable in the provided sources, general methods for synthesizing such derivatives include:

  • Functionalization of the Indole Core:

    • Methoxylation at position 5 using methyl iodide or dimethyl sulfate under basic conditions.

    • Introduction of the sulfonyl group via sulfonation with sulfonyl chlorides or sulfonic acids.

  • Attachment of Hexadecanol Chain:

    • Alkylation at position 3 of the indole using hexadecyl halides or alcohols in the presence of a base or catalyst.

  • Purification and Characterization:

    • Techniques such as recrystallization, column chromatography, and spectroscopic analysis (e.g., NMR, IR) are employed to confirm the structure.

Biological Activity and Applications

While specific biological data for this compound were not found in the provided results, structurally similar compounds (e.g., substituted indoles and sulfonamides) are known for their diverse pharmacological activities:

  • Anticancer Potential:

    • Indole derivatives often exhibit cytotoxic effects against cancer cells by modulating signaling pathways or inducing apoptosis .

  • Enzyme Inhibition:

    • Compounds with sulfonyl groups are reported to inhibit enzymes like lipoxygenases, which are involved in inflammatory processes .

  • Antimicrobial Properties:

    • Methoxy-substituted indoles have shown activity against bacterial and fungal strains.

Table: Comparative Data on Related Indole Derivatives

Compound NameActivity/Property StudiedReference
Substituted 5-(4-Methoxyphenyl)-1H-indolesLinoleate oxygenase inhibition (IC₅₀ < 0.03 µM)
Methoxy-substituted Indole DerivativesAnticancer activity against tumor cell lines
(5-Methoxyindolyl)(methanone)-based CompoundsCrystal structure analysis; potential drug design

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